molecular formula C24H22N4O2S2 B11285068 N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285068
M. Wt: 462.6 g/mol
InChI Key: MVDKOJKXUGNUEX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a methoxybenzyl group, a thiazolyl-pyridazinyl moiety, and a thioacetamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thioamide with a haloketone under basic conditions.

    Pyridazine Formation: The pyridazine ring can be formed by the reaction of a hydrazine derivative with a diketone.

    Coupling Reaction: The thiazole and pyridazine rings are then coupled using a suitable coupling agent such as a palladium catalyst.

    Thioacetamide Linkage Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the thiazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dihydro derivatives or fully reduced compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole and pyridazine rings are known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thioacetamides and thiazole-pyridazine derivatives.

    Thioacetamides: Compounds with similar thioacetamide linkages.

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Pyridazine Derivatives: Compounds containing the pyridazine ring.

Uniqueness

  • The unique combination of the methoxybenzyl group, thiazole, and pyridazine rings in this compound may confer distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N4O2S2/c1-16-23(32-24(26-16)18-8-4-3-5-9-18)20-11-12-22(28-27-20)31-15-21(29)25-14-17-7-6-10-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,25,29)

InChI Key

MVDKOJKXUGNUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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